molecular formula C8H10O2 B174733 4-Isopropylfuran-2-carbaldehyde CAS No. 16015-07-9

4-Isopropylfuran-2-carbaldehyde

Cat. No.: B174733
CAS No.: 16015-07-9
M. Wt: 138.16 g/mol
InChI Key: RNFIHRJWAKWIEM-UHFFFAOYSA-N
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Description

4-Isopropylfuran-2-carbaldehyde, also known as 2-Furancarboxaldehyde, 4-(1-methylethyl)-4-(1-methylethyl)-2-Furancarboxaldehyde, is a chemical compound with the molecular formula C8H10O2 . It is an isomer with the InChI code 1S/C8H10O2/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 138.17 . The compound should be stored in a refrigerator .

Scientific Research Applications

1. Synthesis and Chemical Applications

  • Building Blocks in Stereocontrolled Synthesis : 4-Oxoazetidine-2-carbaldehydes, which can be related to 4-Isopropylfuran-2-carbaldehyde, are used as protected α-amino aldehydes and masked β-amino acids. They have shown valuable dual reactivity in a broad range of synthetic applications, especially in diastereoselective processes (Alcaide & Almendros, 2002).
  • Applications in Organic Synthesis : 2-Chloroquinoline-3-carbaldehyde and related analogs have been studied for their role in the synthesis of quinoline ring systems and heterocyclic compounds. These compounds are significant for their biological evaluation and synthetic applications (Hamama et al., 2018).

2. Biological and Medicinal Applications

  • Synthesis of Bioactive Compounds : Furan-2-carbaldehydes, similar to this compound, have been used as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. These studies are crucial for understanding the use of biomass-derived chemicals in medicinal chemistry (Yu et al., 2018).

3. Advances in Heterocyclic Chemistry

  • Preparation of Heterocyclic Compounds : Studies involving the preparation of substituted furan- and thiophen-2-carbaldehydes have led to insights into the synthesis of various heterocyclic compounds, which are fundamental in pharmaceuticals and agrochemicals (Chadwick et al., 1973).

Safety and Hazards

The safety information for 4-Isopropylfuran-2-carbaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Furan-2-carbaldehydes, a class of compounds to which 4-isopropylfuran-2-carbaldehyde belongs, are known to be used as efficient green c1 building blocks in the synthesis of bioactive compounds .

Mode of Action

The mode of action of this compound involves its use as a building block in the synthesis of bioactive compounds . Specifically, furan-2-carbaldehydes are used in ligand-free photocatalytic C–C bond cleavage processes . This suggests that this compound may interact with its targets through a similar mechanism, contributing to the formation of new C–C bonds under photocatalytic conditions .

Biochemical Pathways

Given its role as a building block in the synthesis of bioactive compounds, it can be inferred that it may be involved in various biochemical pathways depending on the specific bioactive compounds that are synthesized .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific bioactive compounds that are synthesized using it as a building block . These effects could range widely depending on the nature of the bioactive compounds and their respective targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its use in ligand-free photocatalytic C–C bond cleavage suggests that light conditions could play a role in its action . Additionally, factors such as temperature and pH could potentially affect its stability and efficacy .

Properties

IUPAC Name

4-propan-2-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFIHRJWAKWIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=COC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482776
Record name 4-ISOPROPYLFURAN-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-07-9
Record name 4-ISOPROPYLFURAN-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension containing aluminium chloride (24 g, 180 mmol) in 100 mL of CS2 was added 2-furaldehyde (9.8 mL, 156 mmol). To this mixture was added dropwise isopropyl chloride (14.3 mL, 156 mmol), and the resulting mixture stirred at rt for 24 h. The dark mixture was carefully poured into a vigorously stirred 250 g of ice, and then extracted with ether (5×100 mL). The combined organic layers were washed with water, brine, dried (Na2SO4), filtered through a pad of silica gel, and concentrated. The residue was purified by flash chromatography (0-5% EtOAc in heptane) to give 4-isopropylfuran-2-carbaldehyde as an orange oil: Yield 3.5 g (16%). 1H NMR (400 MHz, CDCl3) δ ppm 1.25 (d, J=6.88 Hz, 6H), 2.80-2.91 (m, 1H), 7.16-7.18 (m, 1H), 7.47 (q, J=0.91 Hz, 1H), 9.61 (d, J=0.59 Hz, 1H).
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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